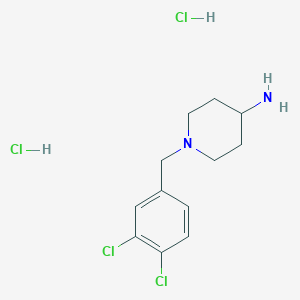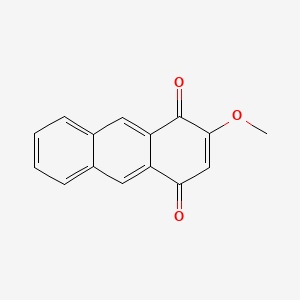
(5-(((3-Propoxypropyl)amino)methyl)thiophen-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(((3-Propoxypropyl)amino)methyl)thiophen-2-yl)boronic acid is a boronic acid derivative that features a thiophene ring substituted with a propyloxypropylamino group and a boronic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-(((3-Propoxypropyl)amino)methyl)thiophen-2-yl)boronic acid typically involves multi-step organic reactions. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The thiophene derivative can then be further functionalized to introduce the propyloxypropylamino group and the boronic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(5-(((3-Propoxypropyl)amino)methyl)thiophen-2-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while Suzuki-Miyaura cross-coupling can produce various biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5-(((3-Propoxypropyl)amino)methyl)thiophen-2-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid moiety makes it a valuable reagent in cross-coupling reactions, which are essential for constructing carbon-carbon bonds in organic synthesis.
Biology and Medicine
In the field of biology and medicine, this compound may be explored for its potential as a therapeutic agent. Boronic acids are known to inhibit proteasomes and other enzymes, making them candidates for drug development. The thiophene ring and amino group may also contribute to the compound’s biological activity, potentially leading to applications in cancer treatment or antimicrobial therapy.
Industry
Industrially, this compound can be used in the development of advanced materials. Thiophene derivatives are known for their electronic properties, making them suitable for use in organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic devices .
Wirkmechanismus
The mechanism of action of (5-(((3-Propoxypropyl)amino)methyl)thiophen-2-yl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can disrupt key biological pathways, leading to therapeutic effects. The thiophene ring and amino group may also interact with other molecular targets, contributing to the compound’s overall mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-boronic acid: A simpler boronic acid derivative with a thiophene ring.
[5-(Aminomethyl)-2-thienyl]boronic acid: Similar structure but with an aminomethyl group instead of the propyloxypropylamino group.
[5-(Methoxymethyl)-2-thienyl]boronic acid: Contains a methoxymethyl group instead of the propyloxypropylamino group.
Uniqueness
(5-(((3-Propoxypropyl)amino)methyl)thiophen-2-yl)boronic acid is unique due to the presence of the propyloxypropylamino group, which may impart distinct electronic and steric properties.
Eigenschaften
Molekularformel |
C11H20BNO3S |
|---|---|
Molekulargewicht |
257.16 g/mol |
IUPAC-Name |
[5-[(3-propoxypropylamino)methyl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C11H20BNO3S/c1-2-7-16-8-3-6-13-9-10-4-5-11(17-10)12(14)15/h4-5,13-15H,2-3,6-9H2,1H3 |
InChI-Schlüssel |
ZEKXZHSOAUTCBY-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(S1)CNCCCOCCC)(O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1,2,4-triazol-1-yl)propyl]-4-oxo-quinazoline-7-carboxamide](/img/structure/B8272387.png)







![3-[4-(p-Toluenesulfonyloxy)butyl]-1H-indole-5-carbonitrile](/img/structure/B8272452.png)
![3-[1-(Benzyloxycarbonyl)indol-3-yl]-1-chloropropan-2-one](/img/structure/B8272454.png)

![6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine hydrochloride](/img/structure/B8272478.png)


